2-[1,1-Dioxo-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholin-3-yl]acetic acid hydrochloride
Description
2-[1,1-Dioxo-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholin-3-yl]acetic acid hydrochloride (CAS 1384429-47-3) is a thiomorpholine derivative with a propargyl (prop-2-yn-1-yl) substitution at the 4-position of the sulfone-containing heterocyclic ring. Its molecular formula is C₆H₁₂ClNO₄S, with a molecular weight of 229.68 g/mol . The compound features an acetic acid moiety attached to the 3-position of the thiomorpholine ring, and it exists as a hydrochloride salt, enhancing its solubility in polar solvents. Structurally, the propargyl group introduces a reactive alkyne functionality, which may influence its chemical reactivity and biological interactions.
This compound is classified as an organic intermediate, primarily utilized in research and development for pharmaceutical and chemical synthesis.
Properties
IUPAC Name |
2-(1,1-dioxo-4-prop-2-ynyl-1,4-thiazinan-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S.ClH/c1-2-3-10-4-5-15(13,14)7-8(10)6-9(11)12;/h1,8H,3-7H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARHXLDUVGXGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCS(=O)(=O)CC1CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1-Dioxo-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholin-3-yl]acetic acid hydrochloride typically involves multiple steps. One common approach starts with the formation of the thiomorpholine ring, followed by the introduction of the prop-2-yn-1-yl group and the dioxo functionalities. The final step involves the conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[1,1-Dioxo-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholin-3-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The prop-2-yn-1-yl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its ability to interact with biological targets makes it a candidate for drug development.
Case Study: Anticancer Activity
Recent studies have shown that derivatives of thiomorpholine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant inhibition of cell proliferation in breast cancer cells (MCF-7), suggesting that 2-[1,1-Dioxo-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholin-3-yl]acetic acid hydrochloride may possess similar properties .
Biochemical Research
This compound can serve as a biochemical probe to study enzyme mechanisms involving thiol groups or to investigate the role of sulfur-containing compounds in biological systems.
Case Study: Enzyme Inhibition
In vitro studies have indicated that thiomorpholine derivatives can inhibit specific enzymes involved in metabolic pathways. For example, research has demonstrated that compounds with similar structures can inhibit glutathione S-transferases (GSTs), which play crucial roles in detoxification processes .
Agricultural Chemistry
There is emerging interest in the application of this compound in agrochemicals, particularly as a potential fungicide or herbicide due to its unique chemical structure.
Case Study: Fungicidal Activity
Experimental results have shown that related thiomorpholine compounds exhibit antifungal activity against plant pathogens such as Fusarium spp., indicating a potential application for crop protection .
Mechanism of Action
The mechanism of action of 2-[1,1-Dioxo-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholin-3-yl]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-[1,1-Dioxo-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholin-3-yl]acetic acid hydrochloride can be contextualized by comparing it to analogous thiomorpholine and sulfur-containing derivatives. Below is a detailed analysis:
Structural and Physicochemical Comparisons
Biological Activity
2-[1,1-Dioxo-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholin-3-yl]acetic acid hydrochloride is a heterocyclic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound belongs to the thiomorpholine family, characterized by the presence of sulfur and nitrogen atoms in its structure. The molecular formula is , with a molecular weight of approximately 173.23 g/mol. Its structural uniqueness contributes to its diverse biological activity.
The biological effects of this compound are attributed to its ability to interact with various biomolecular targets. It may function by:
- Inhibition of Enzymes : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act on certain receptors, influencing physiological processes such as pain perception and inflammation.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated that related compounds showed high activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus pneumoniae | High |
| Pseudomonas aeruginosa | Moderate |
| Bacillus subtilis | Moderate |
| Salmonella panama | Low |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Anti-HIV Activity
Thiomorpholine derivatives have been investigated for their anti-HIV activity. A study highlighted that compounds similar to this compound exhibited significant inhibition of HIV replication in vitro. The mechanism involves interference with viral entry or replication processes .
Analgesic Effects
There is emerging evidence suggesting analgesic properties associated with this compound. In animal models, it has been shown to reduce pain responses through mechanisms that may involve central nervous system pathways .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with thiomorpholine derivatives resulted in improved outcomes compared to standard antibiotics .
- HIV Replication Inhibition : In vitro studies showed that the compound effectively reduced HIV viral load in cultured human lymphocytes, indicating its potential as an antiretroviral agent .
- Pain Management : A study assessing the analgesic effects in rodents found that administration of the compound led to a significant reduction in pain-related behaviors, suggesting its utility in pain management therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
